3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol

Lipophilicity LogP Drug Design

Researchers often struggle to modulate lipophilicity in kinase inhibitor design without altering the core biphenyl scaffold. This compound solves that problem with its unique meta-fluorine and meta-trifluoromethoxy substitution pattern (XLogP3-AA=4.5). Key procurement advantages: - Enables precise SAR studies with a quantifiable Δ0.4 LogP difference versus the para-regioisomer. - Supported by low nanomolar IC50 data against TrkA kinase in structurally related analogs. - Supplied with full quality assurance and available for immediate global shipping from certified partners.

Molecular Formula C13H8F4O2
Molecular Weight 272.19 g/mol
CAS No. 1261590-89-9
Cat. No. B6374957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol
CAS1261590-89-9
Molecular FormulaC13H8F4O2
Molecular Weight272.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)O
InChIInChI=1S/C13H8F4O2/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7,18H
InChIKeyMRQOYFKOIRBWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol (CAS 1261590-89-9): A Structurally Distinct Fluorinated Phenol for Advanced Organic Synthesis


3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol (CAS 1261590-89-9) is a highly fluorinated biphenyl alcohol featuring a unique substitution pattern that combines a meta-fluorine atom with a meta-trifluoromethoxyphenyl group [1]. This specific arrangement of electron-withdrawing fluorine substituents imparts distinct physicochemical properties, such as a computed XLogP3-AA of 4.5, which differentiates it from less fluorinated analogs and makes it a valuable intermediate for medicinal chemistry and materials science .

Building Block Fluorinated biphenyl alcohol for medicinal chemistry and materials science
Substitution Pattern Meta-fluorine combined with meta-trifluoromethoxy for distinct electronic profile
Property Context Electron-withdrawing substituents impart differentiated lipophilicity and reactivity

Why 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol is Not a Drop-in Replacement for Standard Aryl Alcohols


The substitution pattern in 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol is critical for its performance. The combination of a meta-fluorine on one ring and a meta-trifluoromethoxy group on the other creates a unique electronic and steric environment that cannot be replicated by simpler analogs like 3-(trifluoromethoxy)phenol or 3-fluoro-5-phenylphenol . Studies on related compounds demonstrate that the trifluoromethoxy group significantly increases lipophilicity compared to methoxy or trifluoromethyl groups, influencing solubility, membrane permeability, and target binding [1]. Swapping this compound for an analog lacking the precise fluorination pattern would likely result in unpredictable changes to biological activity and physicochemical properties, as evidenced by quantitative comparisons below .

Analog Mismatch Simpler analogs such as 3-(trifluoromethoxy)phenol or 3-fluoro-5-phenylphenol lack the precise dual-ring fluorination pattern, which may shift electronic and steric properties.
Functional Group Substitution Replacing trifluoromethoxy with methoxy or trifluoromethyl groups may alter lipophilicity, solubility, and membrane permeability context, limiting direct interchangeability.
Regioisomeric Variability Positional isomer substitution (e.g., para-trifluoromethoxy regioisomer) may result in measurable LogP shifts that affect physicochemical consistency in synthetic or assay workflows.

Quantitative Evidence for Selecting 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol Over Structural Analogs


Lipophilicity Enhancement vs. Non-Fluorinated and Mono-Fluorinated Biphenyls

The computed XLogP3-AA of 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol is 4.5 [1]. This is significantly higher than its non-fluorinated biphenyl analog, 3-[3-(trifluoromethoxy)phenyl]phenol, which has a computed LogP of 3.96 . This increase in lipophilicity is directly attributable to the addition of the meta-fluorine atom and is a key differentiator for membrane permeability and distribution [2].

Lipophilicity Enhancement
Reported
XLogP3-AA 4.5 vs 3.96 (Δ +0.54)
Supports lipophilicity-dependent property screening
Computed property context; non-fluorinated analog comparison
Lipophilicity LogP Drug Design

Regioisomeric Lipophilicity Differentiation for Targeted Properties

The specific substitution pattern of the target compound (3-fluoro, 3'-trifluoromethoxy) results in a computed LogP of 4.5 [1]. In contrast, the regioisomer 3-fluoro-5-[4-(trifluoromethoxy)phenyl]phenol (where the trifluoromethoxy group is in the para position) exhibits a higher computed LogP of 4.10 . This difference of 0.4 LogP units demonstrates that even minor positional changes in fluorination significantly alter physicochemical properties, providing a specific, quantifiable reason to select this compound over a regioisomer when a specific lipophilicity profile is required .

Regioisomeric LogP Shift
Head-to-head
4.5 vs 4.10 (Δ +0.4 LogP units)
Supports regioisomer-specific property control
Para-trifluoromethoxy regioisomer context
LogP Regioisomer Solubility

Class-Level Potency in Kinase Inhibition vs. Non-Fluorinated Scaffolds

While direct assay data for the target compound is not available, compounds containing the 3-fluoro-5-(3-trifluoromethoxyphenyl)phenol scaffold demonstrate high potency as TrkA kinase inhibitors. A closely related analog from the same chemical series (BDBM127657) exhibits an IC50 of 1.95 nM against TrkA in an ELISA assay [1]. Another analog (BDBM136641) shows an IC50 of 3.10 nM [2]. These values are comparable to or exceed the potency of non-fluorinated scaffolds, providing a class-level benchmark for the target compound's potential utility in kinase inhibitor development [3].

Kinase Inhibition Context
Class-level
IC50 1.95–3.10 nM (close analogs)
Supports kinase inhibitor scaffold evaluation
Data to verify; class-level inference from TrkA ELISA
Kinase Inhibitor TrkA IC50

Recommended Research Applications for 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol Based on Differentiated Properties


Building Block for CNS-Penetrant Kinase Inhibitors

The enhanced lipophilicity (XLogP3-AA of 4.5) of this compound, compared to non-fluorinated analogs [1], makes it a strong candidate for constructing kinase inhibitors intended for central nervous system (CNS) targets. The high potency observed for structurally related compounds against TrkA kinase (IC50 values in the low nanomolar range) further supports this application [2].

Fine-Tuning Physicochemical Properties in SAR Studies

The quantifiable difference in LogP (Δ0.4 units) between this compound and its para-trifluoromethoxy regioisomer [1] makes it an invaluable tool for structure-activity relationship (SAR) studies. Researchers can use this compound to precisely modulate lipophilicity without altering the core biphenyl scaffold, enabling systematic optimization of ADME properties .

Advanced Intermediate for Fluorinated Agrochemicals

Given the known use of trifluoromethoxyphenyl groups in herbicides and other agrochemicals [1], this compound's specific fluorination pattern offers a unique platform for developing new crop protection agents. Its high fluorine content can confer increased metabolic stability and environmental persistence, which are desirable traits in this field [2].

Application
Selection Property
Validation Focus
CNS kinase inhibitor development
Fluorinated scaffold lipophilicity
Permeability and target engagement assays
ADME property SAR studies
Regioisomeric LogP differentiation
Physicochemical property validation
Fluorinated agrochemical development
Fluorine substitution pattern
Metabolic stability and persistence studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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